molecular formula C4H5N3O3S B2764630 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 141956-66-3

2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2764630
CAS No.: 141956-66-3
M. Wt: 175.16
InChI Key: WKSRSZMSLRQZSN-UHFFFAOYSA-N
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Description

2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted triazole compounds

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    1,2,4-Triazole-3-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    Sulfonylacetic acid derivatives: These compounds have similar structural features and undergo similar chemical reactions.

    Oxadiazole derivatives: These compounds also contain a heterocyclic ring and have similar applications in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the triazole ring and the sulfanylacetic acid moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3S/c8-2(9)1-11-4-5-3(10)6-7-4/h1H2,(H,8,9)(H2,5,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRSZMSLRQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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